![molecular formula C15H22N4O3 B2375473 tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 2034527-69-8](/img/structure/B2375473.png)
tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
“tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The mixtures are refluxed for 12–48 h, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Synthesis of New Pyrido[2,3-d]pyrimidin Derivatives
This compound can be used in the synthesis of new pyrido[2,3-d]pyrimidin derivatives. These derivatives have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
The compound is part of the pyridopyrimidine class of compounds, which have shown therapeutic interest. They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .
Anti-Inflammatory Activities
Polysubstituted pyrimidines, which can be synthesized from this compound, have been studied for their potential to suppress immune-induced NO production .
Synthesis of Indole Derivatives
Indole derivatives, which are biologically active compounds used for the treatment of various disorders, can be synthesized using this compound .
Preparation of Alectinib Hydrochloride
This compound can be used in the preparation of Alectinib hydrochloride, a drug used for the treatment of breast cancer .
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This compound is an important intermediate in many biologically active compounds such as crizotinib .
Future Directions
The future directions for the research on pyrrolo[2,3-d]pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
tert-butyl 2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(20)19-9-11-8-16-13(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNKVABTARJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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